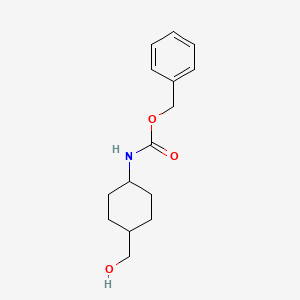

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate

Descripción general

Descripción

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is a chemical compound with the molecular formula C15H21NO3. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable tool in various experimental and industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate typically involves the reaction of trans-4-(hydroxymethyl)cyclohexanol with benzyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required standards for use in various applications.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate undergoes several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the carbamate group yields an amine derivative.

Aplicaciones Científicas De Investigación

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is utilized in a variety of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is used in studies involving enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors, influencing various signaling pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

Benzyl carbamate: Similar in structure but lacks the cyclohexyl and hydroxymethyl groups.

Cyclohexyl carbamate: Contains the cyclohexyl group but lacks the benzyl and hydroxymethyl groups.

Hydroxymethyl carbamate: Contains the hydroxymethyl group but lacks the benzyl and cyclohexyl groups.

Uniqueness

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is unique due to the presence of all three functional groups (benzyl, cyclohexyl, and hydroxymethyl), which confer distinct chemical and biological properties. This combination of functional groups allows for versatile reactivity and a wide range of applications in scientific research and industry.

Actividad Biológica

Benzyl trans-4-(hydroxymethyl)cyclohexylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- Benzyl Group : Contributes to the lipophilicity and potential interactions with biological membranes.

- Hydroxymethyl Group : May enhance hydrogen bonding capabilities, influencing enzyme interactions.

- Cyclohexyl Ring : Provides structural stability and conformational flexibility.

- Carbamate Functional Group : Plays a crucial role in the compound's reactivity and biological interactions.

The molecular formula is CHNO, with a molar mass of approximately 229.32 g/mol. The compound appears as a solid, is slightly soluble in water, and has a predicted density of 1.05 g/cm³ with a boiling point around 351.6 °C .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites or altering enzyme structures, which may lead to modulation of various biochemical pathways .

- Receptor Interaction : It may influence signaling pathways by interacting with cellular receptors, impacting physiological responses .

In Vitro Studies

Research has shown that this compound exhibits significant biological activity through various assays:

These studies indicate that the compound may have therapeutic potential, particularly in conditions where enzyme inhibition is beneficial.

Case Studies

- Enzyme Inhibition in Cancer Research :

- Pharmacological Applications :

- Investigations into its use as an active pharmaceutical ingredient have highlighted its versatility in drug formulation due to its unique chemical properties and biological activities .

Potential Therapeutic Applications

Given its biological activity, this compound may find applications in several therapeutic areas:

- Anticancer Agents : Due to its ability to inhibit topoisomerase II, it could be developed as an anticancer drug.

- Anti-inflammatory Agents : Its interaction with specific receptors may provide avenues for treating inflammatory diseases.

- Cosmetic Applications : Investigated for potential anti-aging properties due to its biochemical interactions .

Propiedades

IUPAC Name |

benzyl N-[4-(hydroxymethyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14,17H,6-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUWJTPPKGZEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.